molecular formula C25H28N6O B2891906 N-{3-[ethyl(phenyl)amino]propyl}-3-{6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}propanamide CAS No. 1251644-35-5

N-{3-[ethyl(phenyl)amino]propyl}-3-{6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}propanamide

Cat. No.: B2891906
CAS No.: 1251644-35-5
M. Wt: 428.54
InChI Key: BVZREBSXPAIWAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-{3-[ethyl(phenyl)amino]propyl}-3-{6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}propanamide” is an organic compound . It belongs to the class of compounds known as phenylpyridazines, which are organic compounds containing a pyridazine ring substituted by a phenyl group .


Synthesis Analysis

The synthesis of such compounds often involves strategies for the synthesis of 1,2,4-triazole-containing scaffolds . The 1,2,4-triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds . This review article summarizes the pharmacological significance of the 1,2,4-triazole-containing scaffolds and highlights the latest strategies for the synthesis of these privileged scaffolds using 3-amino-1,2,4-triazole .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed based on its IUPAC name. The IUPAC names, molecular formulas, and skeleton structures of the cycloalkanes with 3 to 10 carbons are given in Table 4.1.1 . Note that the general formula for a cycloalkane composed of n carbons is CnH2n, and not CnH2n+2 as for alkanes .


Chemical Reactions Analysis

The chemical reactions involving this compound could involve free radical reactions . For example, NBS (N-bromosuccinimide) could be used in the initiating step, where the NBS loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes the magenta hydrogen to form succinimide (SH) .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its structure. As a cycloalkane, it is a cyclic hydrocarbon, meaning that the carbons of the molecule are arranged in the form of a ring . Cycloalkanes are also saturated, meaning that all of the carbons atoms that make up the ring are single bonded to other atoms (no double or triple bonds) .

Scientific Research Applications

Antioxidant and Anticancer Activity

A study highlighted the synthesis of novel derivatives related to the chemical structure of interest, demonstrating significant antioxidant and anticancer activities. These compounds were found to exhibit enhanced antioxidant activity compared to well-known antioxidants like ascorbic acid. Furthermore, their anticancer efficacy was tested against human glioblastoma and triple-negative breast cancer cell lines, with some compounds showing preferential cytotoxicity towards glioblastoma cells. This suggests potential applications of these derivatives in cancer treatment protocols (Tumosienė et al., 2020).

Antimicrobial Evaluation

Another research direction involves the antimicrobial evaluation of new thienopyrimidine derivatives, related to the chemical structure . These derivatives were synthesized and showed pronounced antimicrobial activity, suggesting their potential use in developing new antimicrobial agents to combat various bacterial and fungal infections (Bhuiyan et al., 2006).

Anti-asthmatic Activities

The compound's framework has also been explored for potential antiasthmatic applications. Specific derivatives were synthesized and evaluated for their ability to inhibit mediator release, a critical factor in asthma pathophysiology. This research indicates the compound's derivatives as promising candidates for further development into antiasthmatic medications (Medwid et al., 1990).

Properties

IUPAC Name

N-[3-(N-ethylanilino)propyl]-3-(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N6O/c1-2-30(21-12-7-4-8-13-21)19-9-18-26-25(32)17-16-24-28-27-23-15-14-22(29-31(23)24)20-10-5-3-6-11-20/h3-8,10-15H,2,9,16-19H2,1H3,(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVZREBSXPAIWAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCNC(=O)CCC1=NN=C2N1N=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.